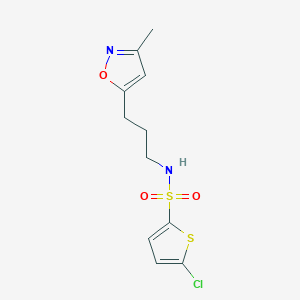
5-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . Isoxazole rings are found in many commercially available drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in it. For example, the isoxazole ring might undergo reactions typical for heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The research on compounds closely related to 5-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide has primarily focused on their synthesis and evaluation for various biological activities. For example, the synthesis of thiophene sulfonamide derivatives has been explored for potential applications such as antiviral, antibacterial, and antifungal activities. These compounds have been synthesized through various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, which have been found effective for producing compounds with significant biological activities. Some derivatives have shown promising results in inhibiting urease activity and displaying antibacterial properties against a range of bacterial strains (Noreen et al., 2017).
Carbonic Anhydrase Inhibition
Research has also been directed toward evaluating the inhibitory effects of thiophene sulfonamide derivatives on carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including glaucoma. Certain derivatives have been found to possess topical ocular hypotensive activity, making them potential candidates for treating conditions like glaucoma by inhibiting carbonic anhydrase activity (Prugh et al., 1991).
Drug Metabolism and Bioconversion
The application of biocatalysis in drug metabolism has also been a subject of study, with efforts to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach has utilized microbial-based systems to generate metabolites for structural characterization and to aid in the clinical investigation of drug metabolites, demonstrating the versatility of sulfonamide derivatives in drug development and metabolic studies (Zmijewski et al., 2006).
Anticonvulsant and Cerebrovasodilatation Activities
Thiophene sulfonamides have been investigated for their anticonvulsant properties and ability to selectively increase cerebral blood flow, with certain compounds showing promising results in animal models. These findings highlight the potential therapeutic applications of thiophene sulfonamide derivatives in neurological disorders and conditions requiring enhanced cerebral blood flow (Barnish et al., 1981).
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYYPLVYVADBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

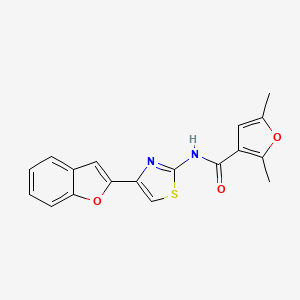
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)

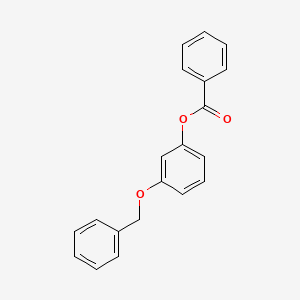



![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)


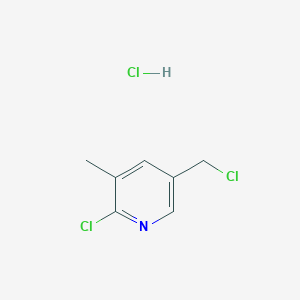
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)
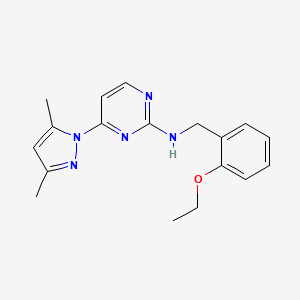
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2689957.png)